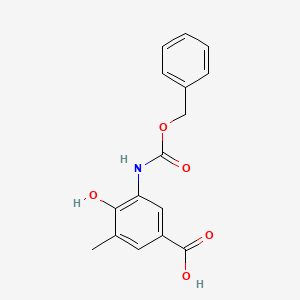

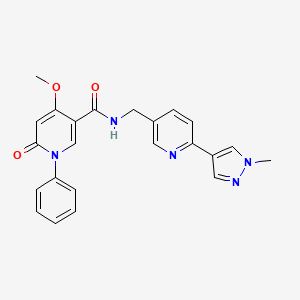

1-(1-Benzylbenzimidazol-2-yl)-3-methylsulfanylpropan-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzimidazoles are a class of heterocyclic, aromatic compounds which share a fundamental structural characteristic of six-membered benzene fused to five-membered imidazole moiety . Molecules having benzimidazole motifs showed promising application in biological and clinical studies .

Synthesis Analysis

Benzimidazole is formed by the fusion of benzene and imidazole moiety, and the first benzimidazole was prepared in 1872 by Hoebrecker, who obtained 2,5 (or 2,6)-dimethylbenzimidazole by the reduction of 2-nitro-4-methylacetanilide . Recent advances in the synthesis of benzimidazoles involve rearrangements of quinoxalines .

Molecular Structure Analysis

Benzimidazole is a bicyclic compound that may be viewed as fused rings of the aromatic compounds benzene and imidazole . It is a white solid that appears in form of tabular crystals .

Chemical Reactions Analysis

Benzimidazole is a base and can be deprotonated with stronger bases . The imine can be alkylated and also serves as a ligand in coordination chemistry .

Physical And Chemical Properties Analysis

Benzimidazoles are generally stable compounds with good bioavailability . They are typically white solids that appear as tabular crystals .

Scientific Research Applications

Catalytic Reactions and Synthesis

Benzimidazole derivatives have been extensively studied for their catalytic properties and applications in chemical synthesis. For example, the oxidative C-H amination of N-aryl-N'-tosyl/N'-methylsulfonylamidines and N,N'-bis(aryl)amidines using iodobenzene as a catalyst can produce 1,2-disubstituted benzimidazoles. This reaction highlights the general applicability and efficiency of using benzimidazole structures in catalytic transformations to obtain target products with moderate to high yields (Alla, Kumar, Sadhu, & Punniyamurthy, 2013).

Antioxidant Properties

Some benzimidazole derivatives have shown significant antioxidant properties, such as inhibiting lipid peroxidation in the rat liver. This demonstrates the potential therapeutic and protective applications of benzimidazole compounds in oxidative stress-related conditions (Kuş, Ayhan-Kilcigil, Eke, & Iscan, 2004).

Heterocyclic Chemistry

The synthesis and chemical behavior of benzimidazole compounds often involve the formation of complex heterocyclic structures, which are crucial for the development of pharmaceuticals and materials science. For instance, reactions between 2-aminobenzimidazole and dimethyl acetylenedicarboxylate demonstrate the versatility of benzimidazole derivatives in creating diverse heterocyclic compounds, which could have various scientific and industrial applications (Troxler & Weber, 1974).

Biologically Active Compounds

The synthesis of biologically active benzothiazole derivatives containing benzimidazole moieties has been reported, indicating the potential for these compounds in developing new antibacterial and entomological treatments. This underscores the importance of benzimidazole derivatives in the search for new biologically active agents (Chaudhary et al., 2011).

Future Directions

properties

IUPAC Name |

1-(1-benzylbenzimidazol-2-yl)-3-methylsulfanylpropan-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3S/c1-22-12-11-15(19)18-20-16-9-5-6-10-17(16)21(18)13-14-7-3-2-4-8-14/h2-10,15H,11-13,19H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOVPURHSOZNSAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C1=NC2=CC=CC=C2N1CC3=CC=CC=C3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-Benzylbenzimidazol-2-yl)-3-methylsulfanylpropan-1-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]-2-(5-phenyltetrazol-2-yl)acetamide](/img/structure/B2865897.png)

![2-((3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2865899.png)

![5-[1-(dimethylamino)ethyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2865906.png)

![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-chlorophenyl)acetamide](/img/structure/B2865911.png)

![N-isopentyl-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2865916.png)